molecular formula C8H13NO4 B12623639 Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate CAS No. 917598-72-2

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate

Cat. No.: B12623639
CAS No.: 917598-72-2
M. Wt: 187.19 g/mol
InChI Key: JEVVDYXLWHWLBR-UHFFFAOYSA-N
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Description

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

This reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then distilled to separate it from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. In oxidation reactions, it undergoes a series of steps where it is first converted to acetaldehyde and then to acetic acid. This process involves the formation of intermediate radicals and the participation of oxygen and water .

Comparison with Similar Compounds

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate can be compared with other esters such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.

Biological Activity

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is a compound of interest due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic activities, supported by data from various studies.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol. It is an acetate ester formed from acetic acid and ethanol, which contributes to its biological activity profile.

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. Various studies have employed different methods to evaluate its capacity to scavenge free radicals.

In Vitro Antioxidant Assays

The antioxidant activity was assessed using methods such as DPPH and ABTS assays. The results are summarized in the following table:

Assay Method IC₅₀ (µg/mL)
DPPH98.82 ± 1.01
ABTS4.20 ± 0.13
Phenanthroline21.22 ± 0.59
FRAP94.09 ± 1.40

These results indicate that while the compound exhibits moderate antioxidant activity, it is less effective than ascorbic acid and Trolox, which serve as standard references in such assays .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated significant antibacterial effects, with inhibition zone diameters ranging from 20.0 ± 0.5 mm to 24.5 ± 0.3 mm, surpassing the positive control (gentamicin) which showed smaller inhibition zones (10.0 ± 0.2 mm to 19.1 ± 0.8 mm) .

Case Studies on Antimicrobial Efficacy

  • Study on Streptomyces sp.: Ethyl acetate extracts from Streptomyces sp. CRB46 exhibited notable antimicrobial activity, suggesting that compounds derived from similar sources may share comparable properties .
  • Extracts from Tilia americana: Another study demonstrated that ethyl acetate extracts from Tilia americana var. mexicana induced significant antitumor activity against the K-562 leukemia cell line, indicating a potential for broader biological applications beyond mere antimicrobial effects .

Cytotoxic Activity

Cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines, making it a candidate for further pharmacological exploration.

The cytotoxic effects are believed to be linked to the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . The specific pathways involved in this process warrant further investigation.

Properties

CAS No.

917598-72-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxyacetate

InChI

InChI=1S/C8H13NO4/c1-4-12-8(11)5-13-7(3)9-6(2)10/h4-5H2,1-3H3

InChI Key

JEVVDYXLWHWLBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=NC(=O)C)C

Origin of Product

United States

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